(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid
Overview
Description
(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc)-protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The presence of the fluorenyl group provides a chromophore that can be detected by UV spectroscopy, making it useful in various analytical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid typically involves the protection of the amino group of the corresponding amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the fluorenyl group or the amino acid moiety.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid is primarily used in peptide synthesis. The Fmoc group is a popular protecting group for amino acids due to its stability and ease of removal under mild conditions .
Biology: In biological research, this compound is used to synthesize peptides that can be employed in various studies, including enzyme-substrate interactions and protein-protein interactions .
Medicine: In medicine, peptides synthesized using this compound are used in the development of peptide-based drugs. These drugs can target specific proteins or enzymes, offering a high degree of specificity and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of various peptide-based products, including cosmetics and nutritional supplements .
Mechanism of Action
The mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions. The Fmoc group can be removed under mild basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Comparison with Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-dec-9-enoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldodec-11-enoic acid
- 1-Allyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-glutamate
Comparison: Compared to other Fmoc-protected amino acids, (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-p-tolyl-propionic acid offers unique advantages in terms of stability and ease of removal. The presence of the p-tolyl group provides additional steric hindrance, which can be beneficial in certain synthetic applications .
Properties
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(4-methylphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)22(24(27)28)14-26-25(29)30-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAAZTTVXJKSDW-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701123591 | |
Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1280787-15-6 | |
Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1280787-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, α-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-methyl-, (αS)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701123591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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